
5,6-Dihydroxy-2,9-dimethyldeca-4,6-diene-3,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydroxy-2,9-dimethyldeca-4,6-diene-3,8-dione is an organic compound with the molecular formula C₁₂H₁₈O₄ and a molecular weight of 226.27 g/mol . This compound is characterized by the presence of two hydroxyl groups and two methyl groups on a deca-diene backbone, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-2,9-dimethyldeca-4,6-diene-3,8-dione typically involves the reaction of 3-methyl-2-butanone with diethyloxalate in the presence of potassium tert-butoxide as a base . The reaction is carried out in dry diethyl ether at 0°C, followed by stirring at room temperature for one day. The resulting product is then precipitated, filtered, dissolved in water, and neutralized with glacial acetic acid to yield the desired compound as a yellow solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
化学反応の分析
Types of Reactions
5,6-Dihydroxy-2,9-dimethyldeca-4,6-diene-3,8-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination reactions.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
5,6-Dihydroxy-2,9-dimethyldeca-4,6-diene-3,8-dione has several applications in scientific research:
作用機序
The mechanism of action of 5,6-Dihydroxy-2,9-dimethyldeca-4,6-diene-3,8-dione involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The compound’s structure allows it to act as a ligand or modulator in biochemical pathways, influencing various physiological effects .
類似化合物との比較
Similar Compounds
3,8-Dihydroxy-2,9-dimethyl Deca-3,7-diene-5,6-dione: Similar in structure but with different positions of hydroxyl groups.
5,6-Dihydroxy-2,2,9,9-tetramethyl-4,6-decadiene-3,8-dione: Contains additional methyl groups, leading to different chemical properties.
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .
特性
CAS番号 |
681802-59-5 |
|---|---|
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC名 |
5,6-dihydroxy-2,9-dimethyldeca-4,6-diene-3,8-dione |
InChI |
InChI=1S/C12H18O4/c1-7(2)9(13)5-11(15)12(16)6-10(14)8(3)4/h5-8,15-16H,1-4H3 |
InChIキー |
FUQYINAJNHQCOK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C=C(C(=CC(=O)C(C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Methoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12530000.png)
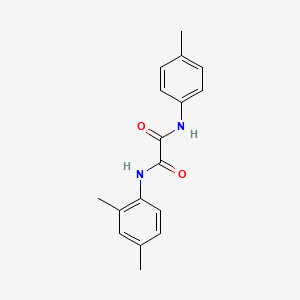

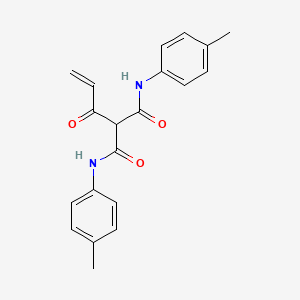
![Boranediamine, N,N,N',N'-tetraethyl-1-[(1-phenylethenyl)oxy]-](/img/structure/B12530018.png)
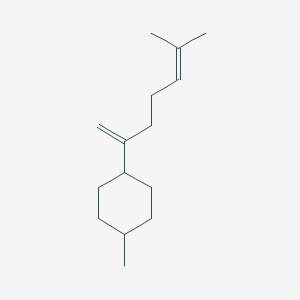
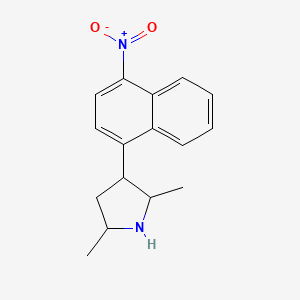
![4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12530039.png)
![2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B12530042.png)
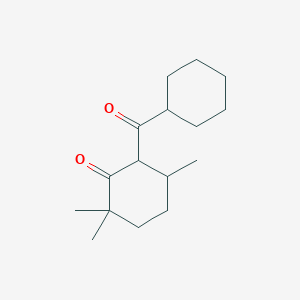

![(L-Phenylalanine, ((c) paragraph signS)-(c) paragraph sign-[(2-chloroacetyl)amino]benzenebutanoyl-L-leucyl-, methyl ester)](/img/structure/B12530062.png)
![7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one](/img/structure/B12530063.png)
![N-(5-Bromopyridin-2-yl)-N'-[(2-ethoxy-6-fluorophenyl)methyl]thiourea](/img/structure/B12530089.png)
